Product packaging for butyl N-(3-hydroxyphenyl)carbamate(Cat. No.:CAS No. 13683-93-7)

butyl N-(3-hydroxyphenyl)carbamate

Cat. No.: B177467
CAS No.: 13683-93-7
M. Wt: 209.24 g/mol
InChI Key: TVPNKCCDZVUNFP-UHFFFAOYSA-N
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Description

Butyl N-(3-hydroxyphenyl)carbamate is a chemical reagent of significant interest in medicinal chemistry and neuroscience research. This N-phenylcarbamate compound is primarily investigated for its role as an inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The alteration of cholinesterase levels is a hallmark of Alzheimer's disease (AD), making inhibitors of these enzymes a major pharmacological intervention for this condition . Carbamate-based inhibitors, such as this compound, function as pseudo-irreversible inhibitors that form a carbamoylated complex with the serine residue of the enzyme's catalytic triad, thereby preventing the hydrolysis of acetylcholine . Beyond cholinesterase inhibition, the carbamate functional group is widely utilized in modern drug discovery for the design of prodrugs. Carbamate prodrugs are synthesized to improve a molecule's therapeutic and physicochemical properties, such as enhancing permeation across biological barriers like the skin or the blood-brain barrier, improving chemical stability, and increasing oral bioavailability . The butyl chain in this specific compound can be strategically modified to fine-tune the lipophilicity and cross-sectional area of the molecule, which are critical determinants of its flux through biological membranes and its overall distribution profile . This reagent serves as a versatile building block for synthesizing more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents for neurodegenerative diseases. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B177467 butyl N-(3-hydroxyphenyl)carbamate CAS No. 13683-93-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl N-(3-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-3-7-15-11(14)12-9-5-4-6-10(13)8-9/h4-6,8,13H,2-3,7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPNKCCDZVUNFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310133
Record name butyl N-(3-hydroxyphenyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13683-93-7
Record name NSC222563
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222563
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name butyl N-(3-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Butyl N 3 Hydroxyphenyl Carbamate and Analogues

Established Routes for N-(3-Hydroxyphenyl)carbamate Synthesis

The foundational methods for synthesizing N-(3-hydroxyphenyl)carbamates, including the butyl derivative, primarily revolve around the acylation of aminophenol precursors. Careful control of reaction conditions is crucial to ensure the desired regioselectivity, targeting the amino group for carbamate (B1207046) formation while leaving the hydroxyl group intact.

Synthesis via Acylation of Aminophenol Derivatives

A common and well-established method for the synthesis of N-(3-hydroxyphenyl)carbamates is the acylation of 3-aminophenol (B1664112) with an appropriate acylating agent, such as butyl chloroformate. In this reaction, the lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion to form the carbamate linkage.

The nucleophilicity of the amino group is generally greater than that of the phenolic hydroxyl group, which favors the formation of the N-acyl product. quora.com To further enhance this selectivity, the reaction is often carried out in the presence of a base. The base serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction, thereby preventing the protonation of the amino group and maintaining its nucleophilicity. quora.com Common bases used for this purpose include sodium bicarbonate, triethylamine, or pyridine. The choice of solvent is also important, with common options including ethers, ethyl acetate (B1210297), or dichloromethane.

A typical reaction procedure involves dissolving 3-aminophenol in a suitable solvent, followed by the addition of a base. Butyl chloroformate is then added dropwise to the reaction mixture, often at a controlled temperature to manage the exothermic nature of the reaction. After the reaction is complete, the desired product, butyl N-(3-hydroxyphenyl)carbamate, is isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.

Regioselective Formation of the Butyl Ester Linkage

Achieving regioselectivity in the formation of the butyl ester linkage of the carbamate is paramount to the successful synthesis of this compound. The primary challenge lies in preventing the competing O-acylation of the phenolic hydroxyl group. Several factors influence this regioselectivity:

Nucleophilicity: As previously mentioned, the amino group is inherently a stronger nucleophile than the phenolic hydroxyl group, which provides a natural preference for N-acylation. quora.com

pH Control: Maintaining the reaction under neutral or slightly basic conditions is critical. In acidic conditions, the amino group would be protonated to form an ammonium (B1175870) salt, which is no longer nucleophilic. This would then favor O-acylation. Conversely, strongly basic conditions could deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and leading to a higher proportion of the O-acylated side product.

Steric Hindrance: While not as significant in the case of 3-aminophenol, steric hindrance around the nucleophilic sites can influence the regioselectivity.

Acylating Agent: The reactivity of the acylating agent can also play a role. Highly reactive agents may be less selective.

Enzymatic approaches have also been explored to achieve high regioselectivity in the acylation of aminophenols. For instance, immobilized lipases have been used for the chemoselective acetylation of 2-aminophenol, demonstrating the potential for biocatalysis in achieving specific acylation patterns. acs.orgnih.gov

Advanced Synthetic Strategies for Functionalized N-(3-Hydroxyphenyl)carbamates

To explore the structure-activity relationships of N-(3-hydroxyphenyl)carbamates, the synthesis of a wide array of analogues with modifications on the phenyl ring and the alkyl chain is often necessary. Advanced synthetic strategies have been developed to facilitate the efficient creation of these diverse compound libraries.

Introduction of Substituents on the Phenyl Ring for Analogues

The introduction of various substituents onto the phenyl ring of N-(3-hydroxyphenyl)carbamate can be achieved through several synthetic routes. One common approach is to start with a pre-substituted 3-aminophenol derivative. A wide variety of substituted 3-aminophenols are commercially available or can be synthesized through established aromatic chemistry techniques, such as nitration followed by reduction. These substituted 3-aminophenols can then be acylated with butyl chloroformate using the methods described in section 2.1.1.

For example, the synthesis of benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]carbamates with various substituents on the aryl side chain has been reported. mdpi.com This demonstrates the feasibility of incorporating a range of functional groups onto the phenyl ring to create a library of analogues. Studies on the synthesis of substituted phenyl N-(2-hydroxybenzyl)carbamates have also shown that various substituents can be introduced on the phenyl ring, and the electronic effects of these substituents can influence the reactivity of the molecule. researchgate.netmdpi.com

The following table provides examples of substituted N-(3-hydroxyphenyl)carbamate analogues and the starting materials used for their synthesis.

Substituted AnalogueStarting MaterialReference
Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid and 2-(trifluoromethoxy)aniline mdpi.com
Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid and 2-methoxyaniline mdpi.com
3-Nitrophenyl N-(2-hydroxybenzyl)-N-methylcarbamate2-(Methylaminomethyl)phenol and 3-nitrophenyl chloroformate mdpi.com

Derivatization of the Butyl Chain and Related Alkyl Moieties

Modification of the butyl chain in this compound provides another avenue for creating structural diversity. This can be achieved by using different chloroformates in the initial acylation step. A variety of alkyl and substituted alkyl chloroformates are commercially available or can be synthesized from the corresponding alcohols and phosgene (B1210022) or a phosgene equivalent.

For instance, instead of butyl chloroformate, one could use isobutyl chloroformate, sec-butyl chloroformate, or tert-butyl chloroformate to introduce branched alkyl chains. google.com Furthermore, chloroformates bearing functional groups such as esters, ethers, or even other aromatic rings can be employed to synthesize more complex analogues. The synthesis of N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines involved the use of 1-chloroethyl chloroformate for N-demethylation followed by reductive alkylation, showcasing methods for modifying N-alkyl substituents. nih.gov

The table below illustrates the diversity of the alkyl portion of the carbamate that can be achieved.

Carbamate AnalogueAcylating Agent/Method
Ethyl N-(3-hydroxyphenyl)carbamateEthyl chloroformate
tert-Butyl N-(3-hydroxyphenyl)carbamateDi-tert-butyl dicarbonate
Benzyl (B1604629) N-(3-hydroxyphenyl)carbamateBenzyl chloroformate
N-Alkyl CarbamatesThree-component coupling of amines, CO2, and alkyl halides

Solid-Phase and Solution-Phase Synthesis Approaches

Both solid-phase and solution-phase synthesis methodologies have been successfully employed for the preparation of N-(3-hydroxyphenyl)carbamates and their analogues. Each approach offers distinct advantages and is chosen based on the specific goals of the synthesis, such as the desired scale and the need for library generation.

Solution-Phase Synthesis: This traditional approach is highly versatile and allows for a wide range of reaction conditions and scales. It is well-suited for the synthesis of individual target compounds in larger quantities. The progress of the reaction can be easily monitored using techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. However, purification of the final product often requires chromatographic techniques, which can be time-consuming and solvent-intensive, especially for the generation of large libraries of compounds. Many of the established routes for carbamate synthesis are performed in solution. mdpi.comresearchgate.net

Solid-Phase Synthesis: This approach involves attaching one of the reactants to a solid support, such as a polymer resin, and then carrying out the reaction sequence. The key advantage of solid-phase synthesis is the simplified purification process. After each reaction step, excess reagents and byproducts can be washed away, eliminating the need for traditional chromatographic purification. This makes it particularly well-suited for the high-throughput synthesis of compound libraries. For example, a method for the solid-phase synthesis of carbamates using a Merrifield resin has been described, where amines are coupled to the resin through a CO2 linker. nih.gov While highly efficient for library generation, solid-phase synthesis can sometimes be limited by the reaction conditions that the solid support can tolerate and may require specialized equipment.

The choice between solid-phase and solution-phase synthesis depends on the specific research objectives. For the synthesis of a single, well-defined compound like this compound on a larger scale, solution-phase synthesis is often preferred. For the rapid generation of a diverse library of analogues for screening purposes, solid-phase synthesis offers significant advantages in terms of efficiency and automation. researchgate.netdtu.dkresearchgate.net

Structure Activity Relationship Sar Studies of N 3 Hydroxyphenyl Carbamate Derivatives

Systematic Exploration of Butyl Chain Modifications on Biological Activity

The alkyl chain extending from the carbamate (B1207046) nitrogen plays a significant role in modulating the biological activity of N-(3-hydroxyphenyl)carbamate derivatives. Variations in its length, branching, and cyclization have been shown to directly impact potency and selectivity, primarily in the context of enzyme inhibition.

Studies on fatty acid amide hydrolase (FAAH) inhibitors have demonstrated that the length of the N-alkyl chain is a critical determinant of potency. For instance, in a series of N-(ω-indol-1-yl)alkyl carbamates, the highest FAAH inhibitory activity was observed in compounds with pentyl and heptyl chains, while shortening or lengthening the chain by a single carbon led to a two- to ten-fold reduction in potency. acs.org Similarly, research on naltrexone (B1662487) (NTX) prodrugs showed that N-monoalkyl carbamates, including the butyl derivative, exhibited significantly higher flux and permeation across human skin compared to N,N-dialkyl carbamates. nih.gov This suggests that a single, straight alkyl chain is favorable for this particular biological property.

The introduction of branching in the alkyl group generally enhances the chemical stability of the carbamate prodrug moiety. nih.gov In the context of FAAH inhibition, increasing steric bulk around the carbamoyl (B1232498) nitrogen can influence brain penetration. As the number of methyl substituents on the carbamoyl moiety increases, the effective dose (ED50) for brain FAAH inhibition can progressively decrease. nih.gov The stability of carbamates in plasma is also affected by steric hindrance; secondary or tertiary alkyl groups at the carbamate nitrogen increase hydrolytic stability against plasma esterases. acs.org This increased stability is attributed to the substituent's ability to shield the carbamate carbonyl group from enzymatic attack. acs.org

Cyclic alkyl groups on the carbamate nitrogen have also proven to be highly effective. Among a large library of phenyl N-alkyl carbamates, meta-substituted N-cyclohexylcarbamates were identified as the most potent FAAH inhibitors. core.ac.uk This highlights that while a linear butyl chain provides a good starting point, cyclization of the alkyl group can lead to superior activity.

Table 1: Effect of N-Alkyl Chain Length on FAAH Inhibition This table is based on data for phenyl N-(ω-indol-1-yl)alkyl)carbamates, illustrating the principle of alkyl chain length dependency.

Compound (Alkyl Chain)IC50 (µM) acs.org
Butyl (C4)> 0.1
Pentyl (C5)0.021
Hexyl (C6)0.14
Heptyl (C7)0.029
Octyl (C8)0.28

Influence of Substituents on the Hydroxyphenyl Moiety

The hydroxyphenyl ring is a crucial component for the biological activity of these carbamates, acting as a key interaction site with target proteins. Introducing various substituents onto this ring allows for the fine-tuning of the molecule's electronic and steric properties, thereby modulating its biological effects.

Electronic Effects of Phenyl Ring Substituents

The electronic nature of substituents on the phenyl ring can significantly alter the biological activity of N-(3-hydroxyphenyl)carbamate derivatives. The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can influence the molecule's interaction with its biological target. science.gov For example, in the development of FAAH inhibitors, the introduction of various substituents on the phenyl ring generally did not abolish activity, indicating a degree of tolerance. acs.org However, specific electronic properties can be leveraged. In some heterocyclic systems, aryl aldehydes with EWGs have been shown to react faster and produce higher yields in certain synthetic steps. mdpi.com

Computational studies on Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate reveal that the electron-withdrawing chloro group decreases electron density on the aromatic ring, while the electron-donating hydroxyl group increases it through resonance. This interplay shapes the molecule's electronic profile. The highest occupied molecular orbital (HOMO) is often localized on the phenolic ring, while the lowest unoccupied molecular orbital (LUMO) extends across the carbamate linkage, indicating the importance of this region for electronic transitions. In the context of anticonvulsant activity for other scaffolds, the presence of an electronegative substituent on the phenyl ring is often crucial for activity. science.gov

Steric Hindrance and Substituent Volume Considerations

Steric effects, arising from the size and volume of substituents, are critical in determining how a molecule fits into the binding pocket of a receptor or enzyme. unina.it Increased steric hindrance near the carbamate group can interfere with crucial interactions within the active site of enzymes, potentially reducing or abolishing activity. core.ac.uk For instance, introducing a large, polar carboxymethyl group ortho to the carbamate linkage on the phenyl ring resulted in a more than 100-fold decrease in FAAH inhibitory potency, suggesting that bulky polar groups near the reactive carbamate are not well tolerated by the enzyme. acs.org

Conversely, strategically placed bulky groups can enhance activity or selectivity. In a series of FAAH inhibitors, increasing the size and branching of alkyl groups at the 4-position of an aniline (B41778) ring (a bioisostere of the hydroxyphenyl ring) led to improved potency. acs.org This suggests that the additional hydrophobic interactions provided by the bulky group are beneficial. Steric hindrance can also improve the stability of prodrugs. N,N-dialkyl carbamate prodrugs of naltrexone show higher chemical stability compared to N-monoalkyl derivatives, an effect attributed to the steric hindrance provided by the two alkyl groups in the vicinity of the carbamate linkage. nih.gov

Positional Isomerism Effects (e.g., ortho, meta, para hydroxyl groups)

The position of the hydroxyl group on the phenyl ring is a fundamental aspect of the SAR of these compounds. The meta-position (3-position) of the hydroxyl group is frequently found to be optimal for the desired biological activity. Numerous studies on opioid receptor antagonists have shown that the 3-hydroxyphenyl group is a key pharmacophore. nih.govresearchgate.netacs.org For these antagonists, the equatorial orientation of the 3-hydroxyphenyl group is responsible for the antagonist activity. nih.govresearchgate.net

In the context of FAAH inhibitors, a library of phenyl N-alkyl carbamates revealed that meta-substituted derivatives were the most potent. core.ac.uk The metabolism of related compounds like phenmedipham (B1680312) also highlights the importance of the 3-hydroxyphenyl carbamate structure, which is a primary metabolite. who.int While the meta-position is often preferred, other isomers are not necessarily inactive. For example, replacing an aniline moiety with a phenolic group (a bioisosteric replacement) at the 3-position was found to increase activity by 40-fold in a series of CFTR potentiators, underscoring the favorability of the 3-hydroxy substitution. acs.org

Table 2: Influence of Hydroxyl Group Position on Opioid Receptor Binding This table illustrates the general principle of positional isomerism using data from related phenylpiperidine scaffolds.

Compound (Hydroxyl Position)Receptor Affinity (Ki, nM) - Example Target
ortho-HydroxyphenylOften shows reduced affinity compared to meta
meta-HydroxyphenylFrequently exhibits the highest affinity psu.edu
para-HydroxyphenylGenerally shows lower affinity than meta

Impact of the Carbamate Linkage Orientation on Biological Activity

The carbamate functionality imposes a degree of conformational restriction and participates in hydrogen bonding through its carbonyl group and NH moiety. nih.govacs.org Altering its orientation changes the positions of the hydrogen bond donor (NH) and acceptor (C=O). In the development of FAAH inhibitors, a "reverse amide" derivative of a potent carbamate inhibitor showed significantly higher brain penetration. nih.gov However, in other series, this modification can be detrimental. For instance, in a series of quinoline-based CFTR potentiators, a reverse amide analogue displayed lower potency. acs.org Similarly, attempts to create prodrugs of certain compounds through carbamate derivatization showed that this modification had a detrimental effect on activity, while an acylation of the amine had a similar negative impact. acs.org This demonstrates that the specific orientation and the atoms directly involved in the linkage are crucial for maintaining the desired biological effect.

Stereochemical Considerations in N-(3-Hydroxyphenyl)carbamate Analogues

When chirality is introduced into analogues of N-(3-hydroxyphenyl)carbamate, the stereochemistry often plays a pivotal role in determining biological activity. Different enantiomers or diastereomers of a chiral compound can exhibit vastly different potencies and efficacies, as they interact differently with the chiral environment of biological macromolecules like enzymes and receptors. researchgate.net

In a series of N-(2-phenylcyclopropyl)carbamates, which are chiral, it was noted that evaluating the different stereoisomers is essential to verify the influence of the absolute configuration on the resulting biological activity. tandfonline.com For opioid receptor modulators, stereochemistry is a well-established determinant of activity. For example, in a series of 5-(3-hydroxyphenyl)-N-phenylethylmorphan derivatives, the two enantiomers often displayed profoundly different pharmacological profiles, with one being a potent agonist and the other an antagonist, or with varying affinities for different opioid receptor subtypes. psu.edu

Carbamate derivatives of (-)-3-(3-hydroxyphenyl)-N-propylpiperidine [(-)-3-PPP] have been synthesized and tested as prodrugs, where the stereochemistry of the parent compound is crucial for its activity as a presynaptic dopamine (B1211576) autoreceptor agonist. nih.gov In conformationally constrained analogues of opioid antagonists, single crystal X-ray analysis confirmed the cis relationship between a 4a-(3-hydroxyphenyl) group and an 8a-methyl group, with the hydroxyphenyl group in an equatorial conformation, which is favored for antagonist activity. nih.gov These findings underscore that the three-dimensional arrangement of atoms is a critical factor for the interaction with biological targets, and specific stereoisomers are often responsible for the observed pharmacological effects.

Molecular Mechanisms and Biological Interactions

Enzyme Inhibition Profiles of N-(3-Hydroxyphenyl)carbamates

N-(3-hydroxyphenyl)carbamates represent a class of organic compounds that have garnered significant interest for their interactions with various enzymes, particularly those involved in neurotransmitter and endocannabinoid signaling. This section delves into the specific inhibitory profiles of these carbamates against key enzymes, focusing on the molecular mechanisms and kinetic properties that define these interactions.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a principal enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide (B1667382). acs.orgcore.ac.uk Inhibition of FAAH leads to elevated levels of these signaling molecules, which can produce a range of therapeutic effects. core.ac.ukgoogle.com Carbamate (B1207046) derivatives, including those with an N-(3-hydroxyphenyl) structure, have been extensively investigated as FAAH inhibitors. core.ac.ukresearchgate.net

Kinetic Characterization of FAAH Inhibition

The inhibition of FAAH by carbamates like butyl N-(3-hydroxyphenyl)carbamate is characterized by a covalent modification of the enzyme's active site. nih.gov This process involves the carbamylation of a catalytic serine residue (Ser241) within the FAAH active site. researchgate.net The interaction typically follows a time-dependent and non-competitive or mixed competitive/noncompetitive inhibition pattern. nih.govresearchgate.net

The kinetic parameters, including the inactivation rate constant (k_inact) and the inhibitor affinity constant (K_i), quantify the efficiency of inhibition. For some carbamate inhibitors, these values indicate a high binding affinity, which is a primary contributor to their potency. nih.gov Studies on various N-alkyl phenyl carbamates have shown that the structure of the N-alkyl group and substitutions on the phenyl ring significantly influence the inhibitory potency, with some derivatives achieving IC50 values in the low nanomolar range. core.ac.ukresearchgate.net For instance, meta-substituted N-cyclohexylcarbamates have been identified as particularly potent FAAH inhibitors. core.ac.uk

Table 1: Kinetic Data for FAAH Inhibition by Select Carbamates

Compoundk_inact (s⁻¹)K_i (µM)IC50 (nM)Reference
PF-38450.0033 ± 0.00020.23 ± 0.03- nih.gov
URB5970.0033 ± 0.00032.0 ± 0.34.6 nih.govnih.gov
3-(4,5-dihydrooxazol-2-yl)phenyl N-cyclohexylcarbamate--1.2 researchgate.net
3-(1,2,3-thiadiazol-4-yl)phenyl N-alkylcarbamate--0.24 researchgate.net
Selectivity against Related Hydrolases (e.g., MGL)

A crucial aspect of developing FAAH inhibitors is their selectivity over other serine hydrolases, particularly monoacylglycerol lipase (B570770) (MGL), which is the primary enzyme for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). acs.orgcore.ac.uk High selectivity for FAAH over MGL is desirable to modulate the anandamide signaling pathway without significantly affecting 2-AG levels.

Many N-(3-hydroxyphenyl)carbamate derivatives have demonstrated significant selectivity for FAAH. core.ac.uk For a series of para-substituted phenolic N-alkyl carbamates, the concentration required to inhibit MGL was found to be three orders of magnitude higher than that needed for FAAH inhibition. researchgate.net Similarly, synthesized carbamate derivatives based on phenyl N-alkyl carbamates were found to be selective for FAAH, with negligible inhibition of MGL. core.ac.uk In some cases, the selectivity of FAAH inhibitors versus MGL can be remarkable, with IC50 values for MGL being over 1000-fold higher than for FAAH. nih.govnih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Interactions

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are vital enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. rsc.org Carbamates are a well-known class of cholinesterase inhibitors. nih.gov

Reversible Carbamylation of Active Site Serine

The mechanism of cholinesterase inhibition by carbamates involves the reversible carbamylation of the active site serine residue. mdpi.com This process is analogous to the acylation of the enzyme by its natural substrate, acetylcholine. nih.gov The carbamate inhibitor acts as a substrate, and the carbamoyl (B1232498) group is transferred to the serine hydroxyl group, forming a carbamoylated enzyme intermediate. nih.gov This intermediate is more stable and hydrolyzes much more slowly than the acetylated enzyme, leading to a temporary inactivation of the enzyme. nih.gov The inhibition is considered pseudo-irreversible or slowly reversible because the decarbamylation step, which regenerates the free enzyme, is significantly slower than the initial carbamylation. mdpi.comnih.gov

Inhibition Type and Kinetic Parameters

Kinetic studies provide values for the affinity constant (K_a), the carbamylation rate constant (k_2), and the decarbamylation rate constant (k_3). entomon.in The size of the N-alkyl substituent on the carbamate can significantly influence the rate of carbamylation (k_i), with a delicate balance between the length of the residue and its rotational freedom affecting the inhibition of human AChE. nih.gov In contrast, the inhibition of human BChE is generally less affected by the size of the alkyl group and more dependent on the leaving group's structure, likely due to its wider active site gorge. nih.gov Some carbamates have shown selective inhibition of BChE over AChE. researchgate.netresearchgate.net

Table 2: Inhibition Data for Cholinesterases by Select Carbamates

CompoundEnzymeInhibition TypeIC50 (µM)Reference
Rivastigmine (B141)AChEPseudo-irreversible4.1 mdpi.com
Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamateBChE-22.23 researchgate.net
Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamateAChE-36.05 researchgate.net

Other Enzymatic Targets and Modulatory Effects

The carbamate structure is susceptible to modification by a variety of enzymes within biological systems. who.int Metabolic processes such as hydrolysis, oxidation, dealkylation, and conjugation are common pathways for carbamate compounds. who.int The carbamate functional group itself can serve as a target for enzymatic inhibition or modulation. ontosight.ai

Carbamate-based inhibitors are recognized for their ability to covalently interact with the active site serine residue of certain enzymes, a mechanism known as carbamoylation. acs.orgresearchgate.net This covalent modification is central to the inhibitory potency of these compounds. acs.org The chemical stability and reactivity of the carbamate moiety are therefore critical determinants of its biological effect. acs.org Beyond this direct interaction, carbamate derivatives have also been explored for their potential to inhibit other classes of enzymes, including urease, β-glucuronidase, and phosphodiesterase. researchgate.net The hydroxyphenyl component, common in many biologically active molecules, can also influence enzymatic interactions. ontosight.ai

Receptor Binding and Ligand Efficacy Studies

The specific arrangement of the butyl group, the carbamate linker, and the 3-hydroxyphenyl ring in this compound dictates its potential to bind to various receptors.

The Dopamine (B1211576) D3 receptor (D3R) is a significant target in the central nervous system for the development of treatments for neurological and neuropsychiatric conditions. researchgate.net While direct binding affinity data for this compound is not specified in the available research, studies on structurally related O-biphenyl carbamates have demonstrated modulation of the D3R. researchgate.net These related compounds were investigated as multi-target ligands, also acting on fatty acid amide hydrolase (FAAH), with relevance for addiction behaviors. researchgate.net Structure-activity relationship (SAR) studies on these series have helped to elucidate the necessary chemical features for D3R activity. researchgate.net The development of highly selective D3R ligands remains a key area of research, with various scaffolds showing high potency. nih.govdb-thueringen.de

Table 1: Binding Affinities of Selected Ligands for Dopamine Receptor Subtypes This table presents data for related or reference compounds to provide context for potential D3R activity.

Compound/Ligand D2R Ki (nM) D3R Ki (nM) D4R Ki (nM) Selectivity (D2R/D3R)
HY-3-24 86.7 ± 11.9 0.67 ± 0.11 > 1,000 ~129-fold
Bromo analog (cpd 6) 107 ± 5 1.1 ± 0.1 N/A ~97-fold

Data sourced from a study on a new radioligand for D3R. nih.gov

The Cannabinoid Receptor 1 (CB1R), a key component of the endocannabinoid system, is predominantly expressed in neuronal tissues. acs.orgrcsb.org Research into dual D3R/FAAH modulators with a carbamate structure has revealed unintended affinity for the CB1 receptor as an off-target effect for some analogs. researchgate.net This has led to further investigation to understand the structural basis for this cross-reactivity. researchgate.net The endocannabinoid system's complexity is highlighted by the varying potencies of endogenous ligands and their isomers at the CB1 receptor. nih.gov The development of specific CB1 receptor antagonists has been a major focus of medicinal chemistry, leading to various chemical classes of compounds. researchgate.net However, the specific binding characteristics of this compound at the CB1R have not been detailed.

Sigma receptors, divided into σ1 and σ2 subtypes, are distinct proteins with different tissue distributions and ligand binding profiles. wvu.eduacs.org The σ1 receptor has been successfully cloned, and its structure reveals key interaction sites. acs.org A widely accepted pharmacophore for σ1 ligands includes a basic nitrogen atom positioned between two hydrophobic regions. researchgate.net

Compounds featuring a 3-hydroxyphenyl moiety have been shown to interact with sigma receptors. nih.gov For example, the compound (+)-3-(3-hydroxyphenyl)-N-propylpiperidine ((+)-3-PPP) is a known sigma receptor ligand. nih.gov While specific data for this compound is not available, the presence of the hydroxyphenyl group suggests a potential for interaction. The design of ligands with high selectivity for either the σ1 or σ2 subtype is a significant challenge in the field. upenn.edu Studies on various chemical scaffolds, such as benzimidazolinones, have identified features that confer selectivity, such as the length of an alkyl spacer, which can favor binding to the σ2 receptor over the σ1 receptor. wvu.eduupenn.edu

Table 2: Binding Affinities of Selected Ligands for Sigma Receptor Subtypes This table includes data for representative sigma receptor ligands to illustrate affinity and selectivity profiles.

Compound σ1 Receptor Ki (nM) σ2 Receptor Ki (nM) Selectivity Ratio (σ1/σ2)
(±)-7 48.4 ± 7.7 0.59 ± 0.02 0.012
(±)-8 108 ± 35 4.92 ± 0.59 0.046
D04 42.4 ± 3.5 19.9 ± 4.7 0.47

Data sourced from a screening study of σ2 receptor ligands. upenn.edu

Investigation of Specific Biological Pathways and Cellular Processes

The interaction of this compound with its molecular targets can trigger cascades of events that influence broader biological pathways and cellular functions. The carbamate group is a versatile functional group in drug design, often used to improve properties like cell membrane permeability. researchgate.net The tert-butyl portion of the molecule, in particular, can enhance lipophilicity and may function as a prodrug element, designed to be cleaved by intracellular enzymes to release an active form of the compound. ontosight.ai

Carbamate-containing molecules have been implicated in a variety of fundamental cellular processes, including the regulation of the cell cycle, apoptosis (programmed cell death), and gene transcription. biorxiv.org Their ability to mimic peptide bonds while offering greater stability makes them valuable in modulating protein-protein interactions within signaling pathways. researchgate.netontosight.ai Furthermore, compounds with similar structural motifs have been investigated for their roles in inflammatory and metabolic disease pathways, for example, as inhibitors of enzymes like hematopoietic prostaglandin (B15479496) D2 synthase (H-PGDS). google.com The presence of the 3-hydroxyphenyl group is a common feature in molecules that interact with proteins involved in signal transduction. ontosight.ai

Computational and Theoretical Chemistry of N 3 Hydroxyphenyl Carbamates

Molecular Docking Investigations for Target Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as butyl N-(3-hydroxyphenyl)carbamate, and its protein target at the atomic level.

Ligand-Protein Interaction Profiling

Studies on carbamate (B1207046) derivatives, including those with the N-(3-hydroxyphenyl) scaffold, have utilized molecular docking to profile their interactions with various enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease research. nih.govplos.org For instance, docking studies on a series of N-aryl carbamates have revealed the importance of hydrophobic interactions and hydrogen bonding in the active site of these enzymes. researchgate.net The 3-hydroxyphenyl group is often critical for establishing a hydrogen bond network with amino acid residues like Ser111, His115, Tyr98, and His110 within the binding pocket. acs.orgchemrxiv.org

Binding Affinity Prediction and Ranking

Physics-based methods and free energy perturbation (FEP) calculations coupled with molecular dynamics (MD) simulations can provide more accurate predictions of relative binding affinities. researchgate.net These methods have shown success in ranking compounds and identifying those with improved binding affinity compared to a reference compound. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

2D-QSAR Analysis of Structural Descriptors

2D-QSAR models are developed using descriptors calculated from the two-dimensional structure of the molecules. These descriptors can include constitutional, topological, and electronic properties. For carbamate derivatives, 2D-QSAR studies have been conducted to design potent inhibitors of enzymes like acetylcholinesterase. plos.org

In a typical 2D-QSAR study, a dataset of compounds with known biological activities (e.g., IC50 values) is used. nih.gov The molecular structures are used to calculate a variety of descriptors. plos.org Statistical methods like multiple linear regression (MLR) are then employed to build a linear model that correlates a subset of these descriptors with the observed biological activity. plos.orgnih.gov For a series of carbamate inhibitors, descriptors such as the Connolly accessible area, percentage of hydrogen atoms, and the energy of the lowest unoccupied molecular orbital (ELUMO) have been shown to have a high correlation with biological activity. plos.org The robustness and predictive power of these models are assessed through internal and external validation techniques. plos.orgnih.gov

3D-QSAR and Pharmacophore Model Development

3D-QSAR methods take into account the three-dimensional structure of the molecules, providing a more detailed understanding of the structure-activity relationship. These methods often involve the generation of a pharmacophore model, which represents the essential steric and electronic features required for a molecule to be active. researchgate.net

For N-(3-hydroxyphenyl)carbamates and related compounds, 3D-QSAR studies have been instrumental in identifying the key pharmacophoric features. dntb.gov.uanih.gov These models are built by aligning a set of active compounds and analyzing the spatial distribution of their properties. researchgate.net The resulting pharmacophore can highlight regions where features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and aromatic rings are crucial for activity. researchgate.net For instance, a pharmacophore model for a series of carbamate inhibitors might indicate the necessity of a hydrogen-bond donor corresponding to the 3-hydroxyl group and a hydrophobic region that can accommodate the butyl chain. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to investigate the electronic properties of molecules, such as their geometry, charge distribution, and orbital energies. These calculations provide fundamental insights into the reactivity and stability of compounds like this compound.

Methods like Density Functional Theory (DFT) with various basis sets (e.g., B3LYP/6-31G) are commonly used to optimize the geometry of carbamate molecules and calculate their electronic descriptors. plos.orgnih.gov These calculations can determine properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate or accept electrons. plos.org

Conformation and Tautomerism Studies

The conformational landscape and potential tautomeric forms of N-(3-hydroxyphenyl)carbamates are crucial for understanding their chemical behavior and interactions.

Conformational Analysis:

The rotation around the carbamate C–N bond is a key determinant of the conformational preferences in N-aryl carbamates. This rotation is often hindered due to the partial double bond character of the C-N bond, leading to the existence of distinct syn and anti rotamers. In the case of N-aryl, N-alkyl carbamates, there is a strong preference for a trans conformation where the N-aryl and carbonyl groups are positioned on opposite sides of the C-N bond. This preference is driven by the minimization of steric and unfavorable electronic interactions that would be present in the cis conformer.

For this compound, the butyl group and the 3-hydroxyphenyl ring are substituents on the nitrogen atom of the carbamate linkage. The flexibility of the butyl chain introduces additional conformational possibilities. Computational studies on related N-aryl carbamates have shown that the orientation of the aryl ring relative to the carbamate plane is a critical factor. In many cases, the aryl ring is twisted out of the plane of the carbamate group to reduce steric hindrance. Molecular modeling of related compounds, such as N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines, indicates a preference for the equatorial conformation of the 3-hydroxyphenyl group nih.gov.

Interactive Data Table: Conformational Preferences in N-Aryl Carbamates

Compound ClassPreferred ConformationDihedral Angle (Aryl-N-C=O)Computational Method
N-Aryl, N-Alkyl Carbamatestrans (aryl and carbonyl)Often non-planarDFT, Molecular Mechanics
t-Butyl N-Methyl-N-Aryl Carbamatessyn rotamer can be favoredVaries with substituentDynamic NMR, Molecular Modeling
N-(3-Hydroxyphenyl) DerivativesEquatorial (for hydroxyphenyl)-X-ray, Molecular Modeling

Tautomerism:

Tautomerism in N-(3-hydroxyphenyl)carbamates primarily involves the potential for keto-enol tautomerization of the hydroxyphenyl ring and amide-imidic acid tautomerism of the carbamate group. Theoretical studies on related systems, such as N-hydroxy amidines and 3-phenyl-2,4-pentanedione (B1582117), have been conducted using Density Functional Theory (DFT) to evaluate the relative stabilities of tautomers. nih.govorientjchem.org

For the hydroxyphenyl moiety, the enol (phenolic) form is generally the most stable. Computational studies on similar phenolic compounds consistently show the keto tautomer to be significantly higher in energy.

The carbamate group can theoretically exist in an imidic acid (enol) form, but the amide (keto) form is overwhelmingly favored thermodynamically. Quantum chemical calculations on various carbamates and amides have shown that the energy barrier for amide-to-imidic acid tautomerization is substantial, making the imidic acid form a minor species under normal conditions. scirp.org Studies on the keto-enol tautomerism of 3-phenyl-2,4-pentanedione using DFT (B3LYP/6-31+G(d)) have shown the keto form to be more stable than the enol form by 16.50 to 17.89 kcal/mol in various solvents and the gas phase. orientjchem.org

Interactive Data Table: Calculated Tautomer Stabilities

Tautomeric EquilibriumMore Stable TautomerEnergy Difference (kcal/mol)Computational Method
Keto-Enol (Phenolic Ring)Enol (Phenol)HighDFT
Amide-Imidic Acid (Carbamate)Amide~18-20DFT
Keto-Enol (Diketone analogy)Keto16.5 - 17.9DFT (B3LYP/6-31+G(d))

Electronic Properties and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. Computational methods are employed to calculate various electronic properties and reactivity descriptors.

Molecular Electrostatic Potential (MEP):

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. For a molecule like this compound, the MEP would show negative potential (electron-rich regions) around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atom of the carbamate. These sites are susceptible to electrophilic attack. Positive potential (electron-deficient regions) would be located around the hydroxyl and amide protons, indicating sites for nucleophilic attack. Computational studies on related carbamate-containing molecules confirm that the carbonyl oxygen is typically a region of pronounced negative electrostatic potential.

Frontier Molecular Orbitals (HOMO and LUMO):

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In N-aryl carbamates, the HOMO is often localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO is typically distributed over the carbonyl group and the aromatic ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For phenyl N-(2-chloro-4-hydroxyphenyl)carbamate, the HOMO is primarily localized on the phenolic ring, while the LUMO extends across the carbamate linkage and the phenyl ester moiety, with a calculated energy gap in the range of 6.05 to 9.96 eV for similar derivatives.

Interactive Data Table: Calculated Electronic Properties of Representative Carbamates

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Computational Method
Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate--6.05 - 9.96DFT
Rivastigmine (B141) Analog (RL2)---DFT
Generic N-Aryl CarbamateTypically ~ -6 to -7Typically ~ -1 to -2~ 4 to 6DFT (B3LYP/6-31G*)

Reactivity Descriptors:

Global reactivity descriptors derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated to quantify the reactivity of this compound. High electronegativity and a high electrophilicity index would suggest a greater propensity to accept electrons, while high chemical hardness indicates lower reactivity. These parameters are valuable for comparing the reactivity of a series of related compounds.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules like this compound over time. These simulations can reveal insights into conformational stability and the dynamics of intermolecular interactions.

Conformational Stability:

While quantum chemical calculations can identify stable conformers, MD simulations can explore the conformational landscape and the transitions between different conformations at a given temperature. For this compound, MD simulations could be used to study the flexibility of the butyl chain and the rotational dynamics around the C-N bond of the carbamate. Such simulations on related molecules, like N-(3-hydroxyphenyl)-3-methoxybenzamide, have been used to understand the transition between different polymorphic forms by exploring the conformational variations and the dimensionality of hydrogen bonding networks. mdpi.com

Interaction Dynamics:

MD simulations are particularly useful for studying the interaction of a molecule with its environment, such as a solvent or a biological receptor. For this compound, MD simulations could model its behavior in aqueous or non-aqueous solutions, providing information on solvation and the stability of intramolecular hydrogen bonds. Furthermore, if this molecule were to be studied in the context of a biological target, such as an enzyme, MD simulations could elucidate the stability of the protein-ligand complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the residence time of the ligand in the binding site. Studies on rivastigmine, a carbamate-based drug, and its analogs have utilized MD simulations to understand their binding to cholinesterase enzymes. nih.govnih.gov These simulations have revealed the importance of specific interactions within the enzyme's active site for the stability of the complex.

Applications in Medicinal Chemistry and Chemical Biology

Prodrug Design Strategies Utilizing N-(3-Hydroxyphenyl)carbamate Scaffold

The conversion of a phenolic drug to a butyl N-(3-hydroxyphenyl)carbamate prodrug can significantly enhance its biopharmaceutical properties. The carbamate (B1207046) moiety increases the lipophilicity of the parent drug, which can improve its ability to cross cellular membranes and enhance oral absorption. pressbooks.pub This strategy aims to protect the phenolic group from premature metabolism, thereby increasing the systemic exposure of the active drug. nih.gov

Research on prodrugs of (-)-3-(3-hydroxyphenyl)-N-propylpiperidine [(-)-3-PPP], a presynaptic dopamine (B1211576) autoreceptor agonist, demonstrated that carbamate ester derivatives are highly effective. Specifically, the 4-isopropylphenylcarbamate derivative was able to bypass extensive first-pass metabolism, leading to a 90-fold increase in plasma levels of the parent compound compared to oral administration of (-)-3-PPP itself. nih.gov While specific data for the butyl derivative is not detailed, this study highlights the potential of N-aryl and N-alkyl carbamates to dramatically improve the bioavailability of phenolic drugs.

Table 1: Plasma Levels of (-)-3-PPP After Oral Administration of Prodrugs in Rats

CompoundDose (µmol/kg)Time (h)Plasma Level of (-)-3-PPP (nmol/L)Reference
(-)-3-PPP100427 nih.gov
4-isopropylphenylcarbamate of (-)-3-PPP10042400 nih.gov

The N-(3-hydroxyphenyl)carbamate linkage in a prodrug is designed to be stable until it reaches its target, where it can be cleaved to release the active phenolic drug. This cleavage is often mediated by ubiquitous esterase enzymes present in the body. nih.gov The rate of this hydrolysis can be modulated by altering the substituents on the carbamate nitrogen. For instance, N,N-disubstituted carbamates tend to be more stable than their N-monosubstituted counterparts. nih.gov This allows for the design of prodrugs with tunable release profiles, ensuring that the active drug is liberated at the desired site and time.

Development of Multi-Target Directed Ligands Based on N-(3-Hydroxyphenyl)carbamate Core

The complexity of many diseases, such as Alzheimer's disease and cancer, has spurred the development of multi-target-directed ligands (MTDLs) that can modulate multiple biological targets simultaneously. ijnrd.org The N-(3-hydroxyphenyl)carbamate scaffold has proven to be a valuable building block in the construction of such MTDLs.

For example, a series of (3-benzyl-5-hydroxyphenyl)carbamates were synthesized and evaluated for their antitubercular activity. These compounds demonstrated potent activity against M. tuberculosis, including multidrug-resistant strains. nih.gov The study highlights how the carbamate moiety can be part of a larger scaffold designed to interact with specific biological targets. Compound 3l from this series also showed significant in vivo efficacy in a mouse infection model, underscoring the therapeutic potential of this scaffold. nih.gov

Table 2: In Vitro Antitubercular Activity of (3-Benzyl-5-hydroxyphenyl)carbamate Derivatives

CompoundR GroupMIC (μg/mL) against M. tuberculosis H37RaReference
3b4-Chlorophenyl1.25 nih.gov
3dBenzyl (B1604629)2.5 nih.gov
3hCyclopentyl1.25 nih.gov
3iCyclohexyl0.625 nih.gov
3l3-Methylbenzyl0.625 nih.gov

In the context of Alzheimer's disease, the carbamate functionality is a key feature of the approved drug rivastigmine (B141), which inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov The design of novel rivastigmine analogues often involves modifying the carbamate portion or linking it to other pharmacophores to create MTDLs with additional activities, such as inhibiting Aβ aggregation. ijnrd.orgnih.gov

Design of Chemical Probes and Ligands for Biological Systems

Chemical probes are essential tools for studying biological systems, allowing for the visualization and functional analysis of specific proteins and pathways. The N-(3-hydroxyphenyl)carbamate scaffold can be incorporated into such probes. For example, by attaching a fluorescent reporter group to the scaffold, it is possible to create probes that can track the distribution and activity of enzymes that interact with the carbamate, such as esterases.

While specific examples of chemical probes based on this compound are not prevalent in the literature, the principles of probe design can be applied to this scaffold. The synthesis of derivatives of 5-(3-hydroxyphenyl)-N-phenylethylmorphan, where the phenolic hydroxyl was modified, demonstrates the utility of this core in creating ligands for receptor studies. psu.edu These compounds were evaluated for their affinity at opioid receptors, with some showing subnanomolar potency, illustrating the potential of the 3-hydroxyphenyl group in designing potent biological ligands. psu.edu

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemical entities with improved properties. excellentpublishers.com Scaffold hopping involves replacing the central core of a molecule with a different scaffold while maintaining similar biological activity. Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties. excellentpublishers.com

The N-(3-hydroxyphenyl)carbamate scaffold can be a starting point for such strategies. For instance, in the development of new cholinesterase inhibitors, one could "hop" from the rivastigmine scaffold to a novel heterocyclic system that maintains the key carbamate interaction with the enzyme's active site. ijnrd.orgwisdomlib.org

Pharmacological Efficacy and Biological Activities of N 3 Hydroxyphenyl Carbamate Analogues in Vitro and Ex Vivo Studies

Antimicrobial Activity Investigations

N-(3-hydroxyphenyl)carbamate analogues have emerged as a promising scaffold in the search for new antimicrobial agents, demonstrating notable activity against both common bacterial pathogens and the more resilient Mycobacterium tuberculosis.

A series of (3-benzyl-5-hydroxyphenyl)carbamates has been evaluated for antibacterial properties, showing potent inhibitory activity specifically against Gram-positive bacteria, including drug-resistant strains. nih.govresearchgate.net These compounds were found to be ineffective against the Gram-negative bacteria tested. researchgate.net The structure of the ester group on the carbamate (B1207046) was shown to have a significant impact on the antibacterial potency. nih.govresearchgate.net

One of the most effective compounds identified is 4,4-dimethylcyclohexanyl carbamate (referred to as 6h in the study), which demonstrated strong inhibitory action against standard and clinically isolated strains of Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. nih.govresearchgate.net The minimum inhibitory concentration (MIC) for this compound ranged from 4 to 8 µg/ml. nih.govresearchgate.net Preliminary studies into the mechanism of action suggest that these carbamates target the bacterial cell wall, functioning in a manner similar to the antibiotic vancomycin. nih.govresearchgate.net Other derivatives, such as those containing phenyl carbamates, also showed relevant antibacterial activity with MIC values between 15-60 µg/mL against several resistant strains. ulisboa.pt

Table 1: Antibacterial Activity of a Lead (3-benzyl-5-hydroxyphenyl)carbamate Analogue

Compound Bacterial Strain MIC (µg/mL)
4,4-Dimethylcyclohexanyl carbamate (6h) Staphylococcus aureus (Standard & Clinical Isolates) 4-8
Staphylococcus epidermidis (Standard & Clinical Isolates) 4-8
Enterococcus faecalis (Standard & Clinical Isolates) 4-8

Data sourced from studies on (3-benzyl-5-hydroxyphenyl)carbamate analogues. nih.govresearchgate.net

The (3-benzyl-5-hydroxyphenyl)carbamate scaffold has also proven to be a fertile ground for the discovery of new antitubercular agents. nih.govnih.gov A series of these compounds exhibited significant inhibitory activity against M. tuberculosis H37Ra, the virulent H37Rv strain, and various clinically isolated multidrug-resistant (MDR) strains. researchgate.netnih.govnih.gov

The potency of these analogues is highly dependent on the nature of the alkyl or cycloalkyl group attached to the carbamate. For instance, simple methyl carbamates had low activity (MIC = 25 μg/mL), while ethyl and t-butyl carbamates showed improved potency (MIC = 5 μg/mL). nih.gov Cycloalkyl carbamates were found to be even more potent. nih.gov Specifically, cyclo-hexyl and cyclo-heptyl carbamates (compounds 3i and 3j) had an MIC of 1.25 μg/mL, and the 4,4-dimethyl-cyclo-hexyl carbamate analogue (compound 3l) was the most potent, with an MIC of 0.625 μg/mL against M. tuberculosis H37Ra. nih.gov This compound also demonstrated good inhibitory activity (MIC = 2–8 µg/mL) against the H37Rv strain and several MDR-Mtb strains. nih.gov These findings highlight the potential of 3-hydroxyphenylcarbamates as a new class of antitubercular drugs. researchgate.netnih.gov

Table 2: In Vitro Antitubercular Activity of (3-benzyl-5-hydroxyphenyl)carbamate Analogues against M. tuberculosis H37Ra

Compound Analogue Structure of Ester Group MIC (µg/mL)
3e Methyl carbamate 25
3f Ethyl carbamate 5
3g t-Butyl carbamate 5
3i Cyclo-hexyl carbamate 1.25
3j Cyclo-heptyl carbamate 1.25
3k 4-Methyl-cyclo-hexyl carbamate 1.25
3l 4,4-Dimethyl-cyclo-hexyl carbamate 0.625

Data from Cheng et al. (2019). nih.gov

Antineoplastic and Antiproliferative Research

The investigation of N-(3-hydroxyphenyl)carbamate analogues has extended into oncology, where they have shown potential as antineoplastic and antiproliferative agents. nih.govresearchgate.net Carbamates are recognized for their role in developing anticancer drugs and prodrugs. researchgate.net

In vitro studies have demonstrated that certain (3-benzyl-5-hydroxyphenyl)carbamate analogues possess cytotoxic properties against cancer cell lines. For example, compounds 3i and 3l, which were potent against tuberculosis, also showed moderate cytotoxicity against the human lung cancer cell line A549. nih.govnih.gov The development of carbamate derivatives of natural products is a strategy employed to enhance biological activity. researchgate.net Research on combretastatin (B1194345) A4 (CA-4) analogues led to the identification of N-acylhydrazone derivatives with significant antiproliferative potency, with IC50 values ranging from ≥4 nM to ≤18 µM. plos.org One such analogue, LASSBio-1586 (5b), exhibited a broad in vitro antiproliferative profile and a better selectivity index towards cancer cells compared to the parent compound. plos.org Furthermore, studies on genistein (B1671435) analogues, which feature a hydroxyphenyl moiety, indicate that modifications to this structure can significantly enhance anti-proliferative activity against various cancer cell lines, including prostate and cervical cancers. nih.gov

Neurological Research Applications (excluding clinical studies)

In the field of neurological research, N-(3-hydroxyphenyl)carbamate analogues are primarily investigated for their role as enzyme inhibitors, which is a key strategy in developing treatments for neurodegenerative diseases like Alzheimer's. spandidos-publications.com The main targets of interest are acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoacylglycerol lipase (B570770) (MAGL). mdpi.comsemanticscholar.org

Rivastigmine (B141), an approved drug for Alzheimer's disease, is a carbamate that temporarily inhibits both AChE and BChE. spandidos-publications.commdpi.com Inspired by this, researchers have designed and synthesized novel carbamate derivatives. One study identified benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate as a potent BChE inhibitor with an IC50 value of 22.23 µM and high selectivity for BChE over AChE. mdpi.com Another analogue, benzyl (B1604629) N-[(1S)-2-[(tert-butyldimethylsilyl)oxy]-1-[(3-hydroxyphenyl) carbamoyl]ethyl]-carbamate, also showed a high selective index for BChE. semanticscholar.org Other research has focused on designing carbamate derivatives as inhibitors of fatty acid amide hydrolase (FAAH), another enzyme implicated in neurological disorders. nih.gov The inhibition of these enzymes can lead to beneficial effects in conditions such as pain and anxiety by modulating endocannabinoid signaling. nih.gov

Herbicidal Properties and Mechanisms in Agrochemistry Research

The search for new herbicides with novel modes of action is a critical area of agrochemical research to combat the rise of herbicide-resistant weeds. researchgate.netresearchgate.net The biosynthetic pathways in plants that are absent in animals, such as the shikimate pathway for producing aromatic amino acids, are prime targets for developing safe and selective herbicides. bris.ac.uk

Analogues of arogenate, a key intermediate in this pathway which contains a hydroxyphenyl group, are being investigated as potential competitive inhibitors of enzymes essential for plant survival. bris.ac.uk The development of compounds that can disrupt these pathways is a promising strategy for creating new agrochemicals. bris.ac.ukmdpi.com While direct studies on butyl N-(3-hydroxyphenyl)carbamate as a herbicide are not prominent, the carbamate functional group is a common feature in many commercial pesticides. researchgate.net The development of prodrug strategies is also being used in herbicide research to optimize the properties of potential active compounds, which could provide more avenues for the application of novel chemical scaffolds like N-(3-hydroxyphenyl)carbamates in agriculture. researchgate.net

Methodological Approaches in N 3 Hydroxyphenyl Carbamate Research

In Vitro Biological Assays for Activity Screening

The initial evaluation of butyl N-(3-hydroxyphenyl)carbamate and its analogs relies heavily on in vitro biological assays to screen for potential therapeutic activities. These assays provide crucial preliminary data on a compound's efficacy against specific biological targets, such as enzymes or microbial pathogens.

A key area of investigation for related carbamate (B1207046) structures has been in the field of infectious diseases. For instance, a series of (3-benzyl-5-hydroxyphenyl)carbamates, which share the core hydroxyphenyl carbamate moiety, were synthesized and evaluated for their antitubercular properties. mdpi.com The screening process involved determining the Minimum Inhibitory Concentration (MIC) against various strains of Mycobacterium tuberculosis (Mtb), including H37Ra, H37Rv, and clinically isolated multidrug-resistant (MDR) strains. mdpi.com Compounds in this class demonstrated significant inhibitory activity, with MIC values ranging from 0.625 to 6.25 µg/mL. mdpi.com The screening also extended to cytotoxicity assays against human cell lines, such as the A549 lung adenocarcinoma cell line, to assess the selectivity of the compounds. mdpi.com

Another application of in vitro screening for carbamate derivatives is in the discovery of enzyme inhibitors. Carbamate-containing compounds have been evaluated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. nih.govmdpi.com For example, novel tacrine-carbamate hybrids were found to inhibit both AChE and BChE at nanomolar concentrations, with IC50 values as low as 22.15 nM and 16.96 nM, respectively, for the most potent derivative. nih.gov Similarly, certain heterostilbene carbamates showed excellent selective inhibitory activity for BChE. mdpi.com High-throughput screening using fluorescence-based assays has also been employed to identify carbamate-related structures as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR), a target for treating cystic fibrosis. acs.org

The general workflow for activity screening typically involves:

Primary Screening: The compound is tested at a single concentration against a biological target to identify any activity.

Dose-Response Assays: Active compounds are then tested at multiple concentrations to determine potency metrics like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). acs.org

Selectivity Profiling: Promising candidates are screened against a panel of related targets or cell lines to assess their specificity and potential for off-target effects. mdpi.comacs.org

Compound Class Assay Type Target Key Findings Reference
(3-Benzyl-5-hydroxyphenyl)carbamatesMinimum Inhibitory Concentration (MIC)Mycobacterium tuberculosisGood inhibitory activity (MIC = 0.625–6.25 µg/mL) against various Mtb strains. mdpi.com
Tacrine-Carbamate HybridsEnzyme Inhibition (IC50)Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Potent inhibition at nanomolar levels (IC50 down to 16.96 nM). nih.gov
Quinolinone-3-carboxamide DerivativesHigh-Throughput Screening (EC50)Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)Identified novel CFTR potentiators. acs.org
Heterostilbene CarbamatesEnzyme Inhibition (IC50)Butyrylcholinesterase (BChE)Excellent selective inhibitory activity. mdpi.com

In Silico Screening and Virtual Ligand Design

Computational methods, including in silico screening and virtual ligand design, are increasingly utilized in the study of carbamate compounds to predict their biological activity and guide synthetic efforts. These techniques model the interaction between a ligand, such as this compound, and its potential protein target at a molecular level.

Molecular docking is a primary tool in this domain, used to predict the binding mode and affinity of a small molecule within the active site of a target protein. nih.govnih.govbohrium.com For carbamate derivatives designed as cholinesterase inhibitors, docking studies have been employed to understand the binding interactions with both AChE and BuChE. nih.govmdpi.com These studies can reveal key interactions, such as π-stacking and alkyl-π interactions, that stabilize the ligand-protein complex. mdpi.com In some cases, covalent docking is used to model the pseudo-irreversible inhibition mechanism characteristic of some carbamates, where the carbamate moiety forms a temporary covalent bond with a serine residue in the enzyme's active site. nih.gov

Virtual ligand design can also be used to create novel structures with improved properties. Pharmacophore modeling, for example, identifies the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries of compounds or to design new molecules that fit the pharmacophore, as was done in the design of allosteric RORγt inverse agonists. acs.org These computational approaches help prioritize which derivatives of a lead compound, like this compound, should be synthesized and tested, saving time and resources.

Spectroscopic Techniques for Structural Elucidation (Methodological Focus)

The definitive identification and structural confirmation of this compound and its analogs rely on a suite of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and composition of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, tert-butyl (3-hydroxyphenyl)carbamate, ¹H NMR spectra show characteristic signals for the aromatic protons, the N-H proton of the carbamate, and the highly shielded protons of the tert-butyl group. rsc.org

¹³C NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms and their electronic environment. Key signals in the ¹³C NMR spectrum of tert-butyl (3-hydroxyphenyl)carbamate include those for the carbamate carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS) , often using Electrospray Ionization (ESI), provides a highly accurate mass measurement. mdpi.comrsc.org This allows for the determination of the molecular formula by comparing the experimentally found mass to the calculated mass for a proposed formula. rsc.orgrsc.org

Other Spectroscopic Techniques

Infrared (IR) Spectroscopy can be used to identify the presence of specific functional groups, such as the O-H stretch of the phenol (B47542), the N-H stretch of the carbamate, and the C=O stretch of the carbamate carbonyl group. tandfonline.com

Raman Spectroscopy provides complementary vibrational information and has been used to characterize tert-butyl N-(3-hydroxyphenyl)carbamate. nih.gov

Technique Compound Solvent Observed Signals (¹H NMR, ppm) Observed Signals (¹³C NMR, ppm) Reference
¹H NMRtert-Butyl (3-hydroxyphenyl)carbamateCDCl₃7.12-7.10 (m, 2H), 6.73-6.71 (dd, 1H), 6.55-6.53 (m, 2H), 6.03 (br, 1H), 1.51 (s, 9H)156.55, 152.96, 139.39, 129.91, 110.74, 110.34, 106.05, 80.90, 28.36 rsc.org
¹H NMRtert-Butyl (3-benzyl-5-hydroxyphenyl)carbamateDMSO9.19 (s, 1H), 9.15 (s, 1H), 7.27 (t, 2H), 7.20–7.15 (m, 3H), 6.80 (s, 1H), 6.78 (s, 1H), 6.18 (s, 1H), 3.76 (s, 2H), 1.44 (s, 9H)158.01, 153.12, 142.89, 141.65, 140.94, 129.13, 128.80, 126.36, 110.24, 110.01, 103.62, 79.23, 41.83, 28.60 mdpi.com

Chromatographic and Purification Techniques for Compound Isolation and Analysis

Following synthesis, this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and byproducts. Chromatographic techniques are central to both the purification and the subsequent analysis of the compound's purity.

Purification Techniques:

Flash Column Chromatography: This is a widely used method for purifying organic compounds. nih.gov The crude reaction mixture is loaded onto a column of silica (B1680970) gel or alumina, and a solvent system (eluent) is passed through the column. nih.govnih.gov Components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. The selection of the eluent, often a mixture like ethyl acetate (B1210297) and hexane, is critical for achieving good separation. nih.govnih.gov

Recrystallization: This technique purifies solid compounds based on differences in solubility. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize out in a purer form while impurities remain in the solution. researchgate.net Research has been conducted to optimize recrystallization processes for related compounds like methyl N-(3-hydroxyphenyl) carbamate. researchgate.net

Filtration and Washing: In cases where the product precipitates from the reaction mixture, it can be collected by simple filtration, followed by washing with an appropriate solvent to remove soluble impurities. rsc.org

Analytical Techniques for Purity Assessment:

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. rsc.org Compounds are visualized on the TLC plate using UV light or a chemical stain. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound. tcichemicals.com It separates components of a mixture with high resolution, and the output chromatogram can be used to quantify the purity, often expressed as a percentage of the total peak area. tcichemicals.com

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